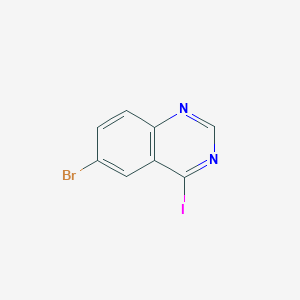
6-Bromo-4-iodoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-iodoquinazoline is a halogenated quinazoline derivative Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
The synthesis of 6-Bromo-4-iodoquinazoline typically involves halogenation reactions. One common method is the bromination of 4-iodoquinazoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency. Industrial production methods may involve multi-step synthesis starting from readily available precursors like anthranilic acid and employing various halogenation and coupling reactions .
Analyse Des Réactions Chimiques
6-Bromo-4-iodoquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using reagents like organometallic compounds in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck reactions).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of quinazoline derivatives with different oxidation states.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Applications De Recherche Scientifique
6-Bromo-4-iodoquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinazoline derivatives, which are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in molecular docking and simulation studies to understand its interaction with biological targets like enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and pharmaceuticals, contributing to the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-iodoquinazoline involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with key residues in the target proteins .
Comparaison Avec Des Composés Similaires
6-Bromo-4-iodoquinazoline can be compared with other halogenated quinazoline derivatives such as:
6-Bromo-4-chloroquinazoline: Similar in structure but with chlorine instead of iodine, it exhibits different reactivity and biological activity.
6-Iodo-4-chloroquinazoline: Another derivative with distinct properties due to the presence of different halogens.
4-Anilinoquinazoline Derivatives: These compounds, like Erlotinib, are well-known tyrosine kinase inhibitors used in cancer therapy.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its chemical reactivity and biological interactions, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H4BrIN2 |
|---|---|
Poids moléculaire |
334.94 g/mol |
Nom IUPAC |
6-bromo-4-iodoquinazoline |
InChI |
InChI=1S/C8H4BrIN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H |
Clé InChI |
NMXLXIYEJTUQHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=NC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


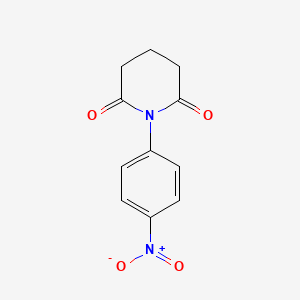
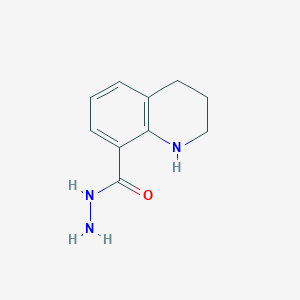
![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)
![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)

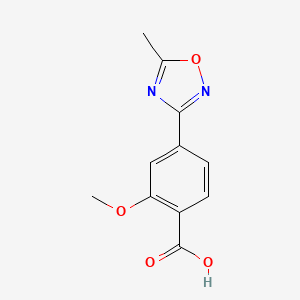
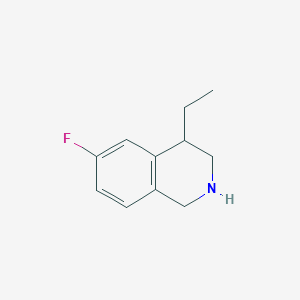
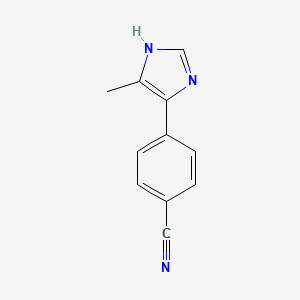
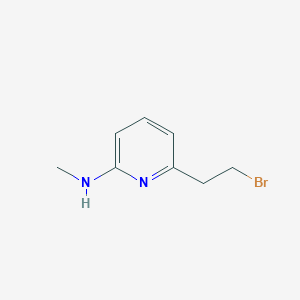

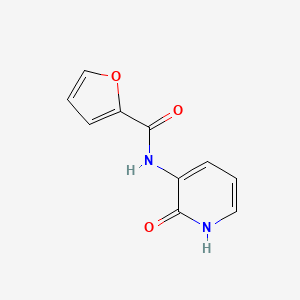
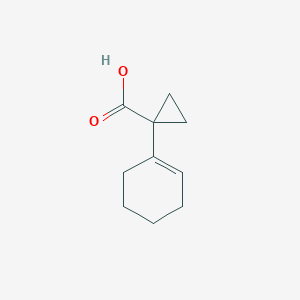
![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)
